
4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-diethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-diethylaniline” is a complex organic compound that features a dioxolane ring and a butadiene moiety attached to an aniline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-diethylaniline” typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Dioxolane Ring: This can be achieved by reacting an appropriate aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
Synthesis of the Butadiene Moiety: The butadiene unit can be synthesized through a series of reactions starting from simple alkenes or alkynes.
Coupling with Aniline Derivative: The final step involves coupling the dioxolane-butadiene intermediate with N,N-diethylaniline under suitable conditions, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
“4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-diethylaniline” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.
Industry: May be used in the production of advanced materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of “4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-diethylaniline” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-dimethylaniline
- 4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-diethylbenzylamine
Uniqueness
“4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-diethylaniline” is unique due to its specific structural features, such as the combination of a dioxolane ring and a butadiene moiety with an aniline derivative. This unique structure may confer distinct chemical and physical properties, making it valuable for specific applications.
特性
分子式 |
C17H23NO2 |
|---|---|
分子量 |
273.37 g/mol |
IUPAC名 |
4-[(1E,3Z)-4-(1,3-dioxolan-2-yl)buta-1,3-dienyl]-N,N-diethylaniline |
InChI |
InChI=1S/C17H23NO2/c1-3-18(4-2)16-11-9-15(10-12-16)7-5-6-8-17-19-13-14-20-17/h5-12,17H,3-4,13-14H2,1-2H3/b7-5+,8-6- |
InChIキー |
JTVDUOOAVQHXDK-YMBWGVAGSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C=C\C2OCCO2 |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


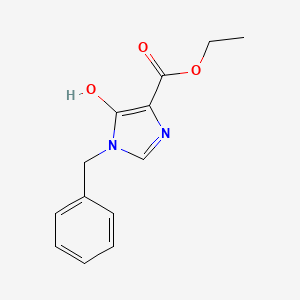
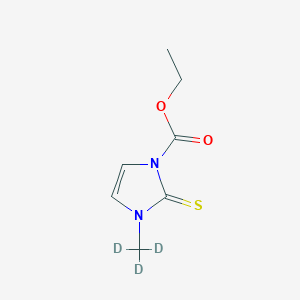
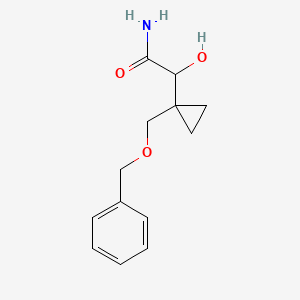
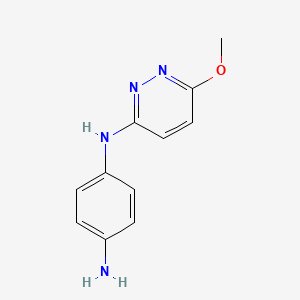
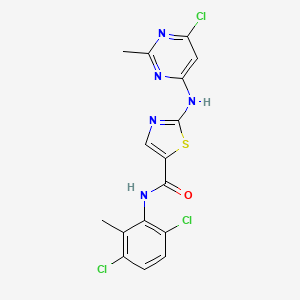
![N,N-Bis-[1-(hydroxyethyl)octyl]amine](/img/structure/B13864716.png)

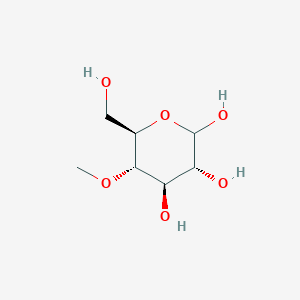

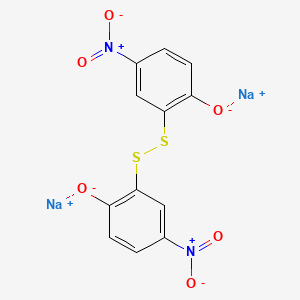


![6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13864766.png)

